(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a urea derivative featuring a 2-fluorophenyl group and a 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene moiety. The (E)-configuration indicates the spatial arrangement of substituents around the double bond in the quinazolinylidene scaffold, which is critical for molecular interactions. Quinazolinone cores are well-documented pharmacophores in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The propyl group at position 3 of the quinazolinone ring may enhance lipophilicity, while the 2-fluorophenyl substituent contributes to electronic and steric properties. Structural characterization of such compounds typically employs techniques like X-ray crystallography (often refined using SHELX software ) and spectroscopic methods (e.g., NMR, ESI-MS).
Properties
CAS No. |
899984-15-7 |
|---|---|
Molecular Formula |
C18H17FN4O2 |
Molecular Weight |
340.358 |
IUPAC Name |
1-(2-fluorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-2-11-23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H2,20,22,24) |
InChI Key |
NUFBHXHLXQTHKH-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, often using propyl halides in the presence of a base such as potassium carbonate.
Fluorophenyl Urea Formation: The final step involves the condensation of the quinazolinone derivative with 2-fluorophenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the quinazolinone moiety could participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features
A comparative analysis of structural analogs reveals key variations in substituents and core scaffolds:
Key Observations :
- Target Compound: The quinazolinone-urea scaffold is simpler compared to 2k, which incorporates a thiazole-piperazine extension. The absence of bulky groups (e.g., piperazine in 2k) may improve membrane permeability.
- Pyrazole Derivatives : Compounds like the pyrazole-carbaldehyde in prioritize sulfanyl and trifluoromethyl groups, which influence metabolic stability and electronic effects .
Physicochemical Properties
Analysis :
- The propyl group in the target compound may balance lipophilicity and solubility better than 2k’s extended aromatic system.
- Compound 2k’s high yield (73.3%) suggests robust synthetic accessibility despite complexity .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a fluorophenyl group and a quinazolinone moiety. The presence of these functional groups is believed to contribute to its biological activity.
Chemical Formula
- Molecular Formula : C₁₄H₁₄F N₃O
- Molecular Weight : 253.28 g/mol
Antitumor Activity
Recent studies have indicated that derivatives of quinazoline exhibit significant antitumor properties. The mechanism of action is often linked to the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds similar to (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown inhibitory effects on BRAF(V600E) and EGFR kinases .
Antimicrobial Activity
Preliminary investigations suggest that the compound may also possess antimicrobial properties. Pyrazole derivatives, which share structural similarities, have been reported to exhibit antibacterial and antifungal activities against various pathogens . The effectiveness against specific strains could be attributed to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing the quinazoline structure has been documented in several studies. They may exert their effects through the modulation of inflammatory mediators such as cytokines and chemokines . This activity is crucial for developing treatments for chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the fluorophenyl or quinazoline moieties can significantly impact its efficacy and selectivity:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Alteration of the Urea Group | Affects binding affinity to target proteins |
Study 1: Antitumor Efficacy
A study conducted on similar quinazoline derivatives demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The most effective compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong antitumor potential .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL, showcasing promising antibacterial properties .
Study 3: In Vivo Anti-inflammatory Effects
In vivo studies involving animal models of inflammation revealed that compounds with similar structures reduced edema significantly compared to control groups. The anti-inflammatory effects were attributed to the inhibition of COX enzymes and reduced prostaglandin synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
